6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science
Preparation Methods
The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Synthetic Routes: One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include a fluoro-substituted phenylhydrazine and a methoxy-substituted ketone.
Reaction Conditions: The reaction is usually carried out in an acidic medium, such as glacial acetic acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives:
Properties
IUPAC Name |
6-fluoro-5-methoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBYPUUOEHLDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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